molecular formula C19H20N4 B2588551 4-Methyl-1-(2-methylpropyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyri dine-5-carbonitrile CAS No. 868153-11-1

4-Methyl-1-(2-methylpropyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyri dine-5-carbonitrile

Cat. No. B2588551
CAS RN: 868153-11-1
M. Wt: 304.397
InChI Key: XJJWOYYXJGBWFW-UHFFFAOYSA-N
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Description

4-Methyl-1-(2-methylpropyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyri dine-5-carbonitrile is a useful research compound. Its molecular formula is C19H20N4 and its molecular weight is 304.397. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Polyfunctionally Substituted Derivatives : The synthesis of polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives involves precursor compounds related to the specified chemical structure. These synthetic pathways offer insights into the diverse chemical transformations and potential applications in material science and pharmaceuticals (A. Aly, 2006).

  • Scalable Synthesis for Kinase Inhibitors : A scalable synthesis approach for a potent kinase inhibitor, highlighting the importance of safety and efficiency in pharmaceutical manufacturing processes. This demonstrates the compound's relevance in drug development and its potential therapeutic applications (P. Arunachalam et al., 2019).

  • Antimicrobial and Antioxidant Activities : Novel pyridine and fused pyridine derivatives have been synthesized and screened for antimicrobial and antioxidant activities. This indicates the potential application of such compounds in developing new antimicrobial agents with additional antioxidant properties, contributing to pharmaceutical research and development (E. M. Flefel et al., 2018).

Pharmacological Applications

  • Antimicrobial Evaluation : Synthesis and evaluation of novel pyrazolopyrimidine, triazolopyrimidine, and benzimidazole derivatives have demonstrated promising antibacterial and antifungal activities. These findings suggest the potential for developing new antimicrobial agents based on the chemical scaffold of the compound (A. Farag et al., 2007).

  • Antibacterial and Antifungal Screening : A series of thiazolo-triazolo-pyridine-9-carbonitrile derivatives were synthesized and screened for their antibacterial and antifungal activity. The results revealed significant biological activity against tested microorganisms, indicating the compound's potential as a base for developing new antimicrobial drugs (M. Suresh et al., 2016).

Chemical Transformations and Molecular Docking

  • Chemical Transformations under Nucleophilic Conditions : The study of 6-methylchromone-3-carbonitrile's reactivity towards various nucleophilic reagents showcases the compound's versatile chemical transformations. These findings could inform the development of novel heterocyclic systems with potential applications in chemical synthesis and drug discovery (M. Ibrahim & N. M. El-Gohary, 2016).

  • Molecular Docking and In Vitro Screening : The synthesis and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives, along with their molecular docking screenings towards specific target proteins, demonstrate the compound's potential application in developing novel therapeutic agents (E. M. Flefel et al., 2018).

properties

IUPAC Name

7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-12(2)11-22-9-8-14-13(3)15(10-20)18-21-16-6-4-5-7-17(16)23(18)19(14)22/h4-7,12H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJWOYYXJGBWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4CC(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.